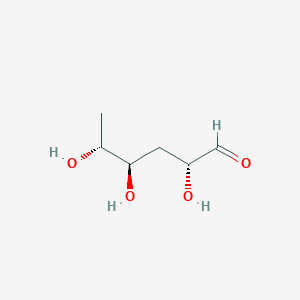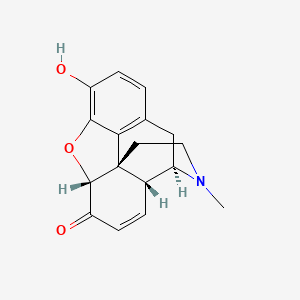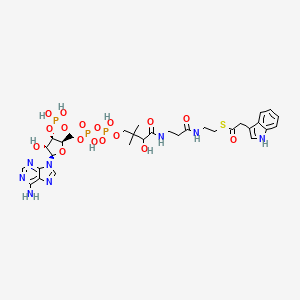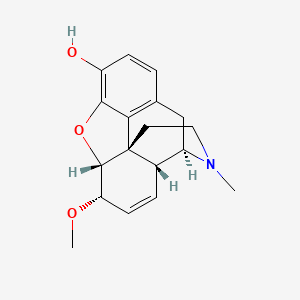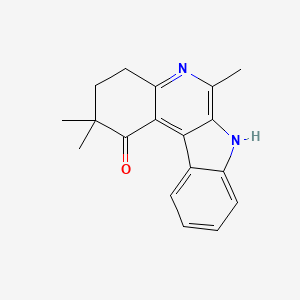
CID 6857594
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsolane is a saturated organic heteromonocyclic parent and a member of arsolanes.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Processes
Reversible Control of Protein Function : CID has been instrumental in controlling protein function with precision and spatiotemporal resolution, particularly in signal transduction studies and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing : Engineering of PROTAC-CID systems has enabled fine-tuning of gene expression and transient genome manipulation in mammalian cells and mice, demonstrating the versatility of CID in gene regulation (Ma et al., 2023).
Insights into Lipid Second Messengers and Small GTPases : CID has provided insights into the 'signaling paradox', helping understand how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable CID
- Spatiotemporal Control of Protein-Protein Interactions : The development of photocaged-photocleavable CID offers rapid activation and deactivation, enhancing control over cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CID in Agricultural Research
- Application in Barley Water Use Efficiency : Research on carbon isotope discrimination (CID) in barley shows its potential as a criterion for selecting high water use efficiency and productivity in crop breeding programs (Anyia et al., 2007).
Molecular Tools and Therapeutics
Development of New CID Substrates : Advancements in CID substrates have expanded its application in studying intracellular signaling events and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Label-Free Quantification in Cellular Mechanotransduction : Single-molecule detectors utilizing CID have enabled precise quantification of biological processes, aiding in the understanding and application of cellular mechanotransduction (Wang et al., 2019).
Chemically Inducible Heterotrimerization System : The development of CIT, an expansion of CID, allows for the manipulation of protein interactions in live cells, enabling new research avenues in cell biology and synthetic biology (Wu et al., 2020).
Mass Spectrometry Applications
Improving Peptide Identification Algorithms : Statistical characterization of CID in tandem mass spectrometry has been essential in enhancing peptide identification techniques (Tabb et al., 2003).
Advancements in Electrospray Ionization-Mass Spectrometry : CID techniques have been crucial in the development of ESI-MS, particularly in the accurate molecular weight determination of proteins and oligonucleotides (Smith et al., 1990).
Propiedades
Fórmula molecular |
C4H8As |
|---|---|
Peso molecular |
131.03 g/mol |
InChI |
InChI=1S/C4H8As/c1-2-4-5-3-1/h1-4H2 |
Clave InChI |
PIDZMEAFOIKOEF-UHFFFAOYSA-N |
SMILES |
C1CC[As]C1 |
SMILES canónico |
C1CC[As]C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



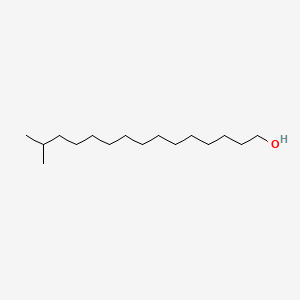
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)

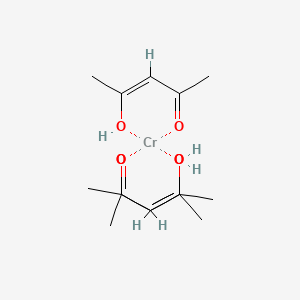
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)
